molecular formula C11H11FO B8201150 2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene

2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene

Cat. No.: B8201150
M. Wt: 178.20 g/mol
InChI Key: IPSBMGQWBCTVPF-UHFFFAOYSA-N
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Description

2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene is an aromatic compound characterized by the presence of ethoxy, ethynyl, fluoro, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 2-ethoxy-5-fluoro-3-methylbenzene using ethynylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, ethynylation, and subsequent functional group modifications under optimized conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives with modified functional groups, such as carbonyl, hydroxyl, or halogenated compounds .

Scientific Research Applications

2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the fluoro substituent can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-ethyl-1-fluoro-3-methylbenzene
  • 2-Ethoxy-1-fluoro-3-iodo-5-methylbenzene

Uniqueness

2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where the ethynyl functionality is required .

Properties

IUPAC Name

2-ethoxy-1-ethynyl-5-fluoro-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-4-9-7-10(12)6-8(3)11(9)13-5-2/h1,6-7H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSBMGQWBCTVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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